molecular formula C8H8N2O6S B2828420 Methyl 2-nitro-4-sulfamoylbenzoate CAS No. 1909319-34-1

Methyl 2-nitro-4-sulfamoylbenzoate

Cat. No.: B2828420
CAS No.: 1909319-34-1
M. Wt: 260.22
InChI Key: NDQSHPHENRIJJY-UHFFFAOYSA-N
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Description

Methyl 2-nitro-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.23 g/mol . It is a derivative of benzoic acid, featuring nitro and sulfamoyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation step adds a sulfamoyl group. These reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and advanced catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-4-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfamoyl group may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-4-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-nitro-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3,(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQSHPHENRIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-34-1
Record name methyl 2-nitro-4-sulfamoylbenzoate
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